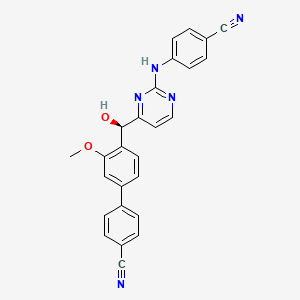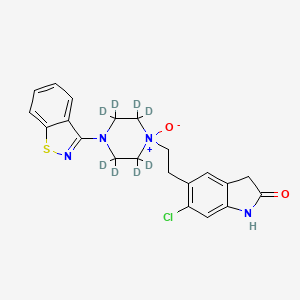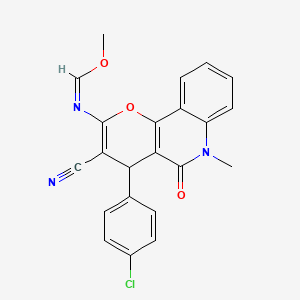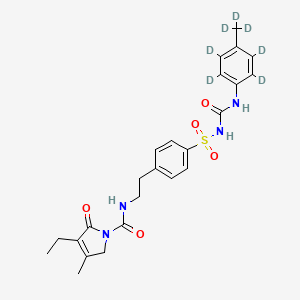
Egfr-IN-47
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr-IN-47 is a novel inhibitor targeting the epidermal growth factor receptor (EGFR), which is a receptor tyrosine kinase involved in the regulation of cell growth, survival, proliferation, and differentiation. This compound has shown promise in the treatment of non-small cell lung cancer (NSCLC) by selectively inhibiting mutant forms of EGFR, which are often implicated in cancer progression .
Preparation Methods
The synthesis of Egfr-IN-47 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure followed by functional group modifications to enhance its inhibitory activity. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
Egfr-IN-47 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the compound’s stability and reactivity.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific atoms or groups on the compound.
Scientific Research Applications
Egfr-IN-47 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the inhibition of EGFR and its downstream signaling pathways.
Biology: Researchers use this compound to investigate the role of EGFR in cellular processes such as proliferation, differentiation, and apoptosis.
Mechanism of Action
Egfr-IN-47 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the kinase activity of EGFR, preventing the phosphorylation of downstream signaling molecules. As a result, the compound disrupts the signaling pathways that promote cell growth and survival, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Egfr-IN-47 is unique in its selectivity for mutant forms of EGFR, which distinguishes it from other EGFR inhibitors. Similar compounds include:
Gefitinib: An EGFR inhibitor that also targets the ATP-binding site but has different pharmacokinetic properties.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action but varying efficacy and resistance profiles.
Osimertinib: A third-generation EGFR inhibitor designed to overcome resistance to earlier inhibitors.
This compound’s specificity for mutant EGFR forms and its potential to overcome resistance mechanisms make it a promising candidate for further development in cancer therapy.
Properties
Molecular Formula |
C29H35N7 |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
6-(aminomethyl)-7-cyclopentyl-N-[4-(4-methylpiperazin-1-yl)-3-phenylphenyl]pyrrolo[2,3-d]pyrimidin-2-amine |
InChI |
InChI=1S/C29H35N7/c1-34-13-15-35(16-14-34)27-12-11-23(18-26(27)21-7-3-2-4-8-21)32-29-31-20-22-17-25(19-30)36(28(22)33-29)24-9-5-6-10-24/h2-4,7-8,11-12,17-18,20,24H,5-6,9-10,13-16,19,30H2,1H3,(H,31,32,33) |
InChI Key |
CJZBVEFQWNNGOR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=C4C=C(N(C4=N3)C5CCCC5)CN)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


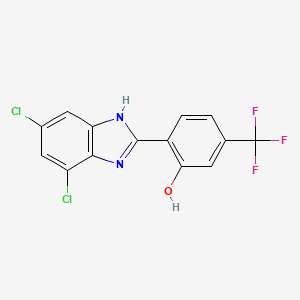
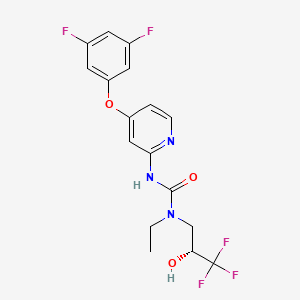
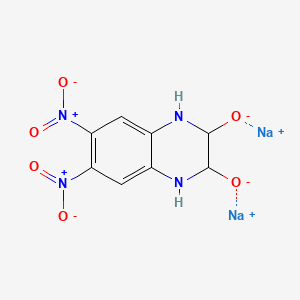

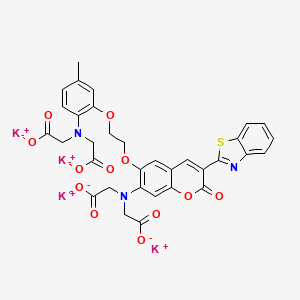
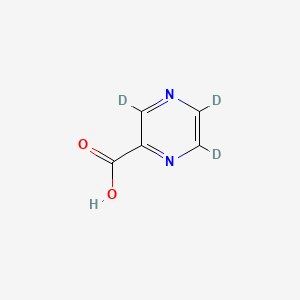

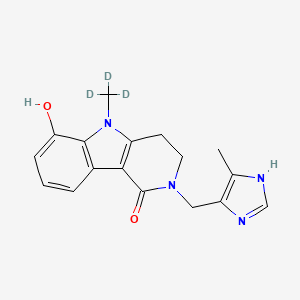
![N-[4-[4-(3-cyanophenyl)piperazin-1-yl]butyl]-4-thiophen-3-ylbenzamide](/img/structure/B12415753.png)
